molecular formula C16H19ClN4O2 B5320237 (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5320237
M. Wt: 334.80 g/mol
InChI Key: MNVLHKAXGCGSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyrazole ring substituted with a chlorine atom and a methyl group, as well as a piperazine ring substituted with a methoxyphenyl group

Properties

IUPAC Name

(4-chloro-2-methylpyrazol-3-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-19-15(12(17)11-18-19)16(22)21-9-7-20(8-10-21)13-5-3-4-6-14(13)23-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNVLHKAXGCGSGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone. The resulting pyrazole intermediate is then chlorinated and methylated to obtain the desired pyrazole derivative.

The piperazine ring can be synthesized separately by reacting piperazine with 2-methoxyphenyl chloride under basic conditions. Finally, the two intermediates are coupled together using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a pyrazole carboxylic acid derivative, while reduction may produce a pyrazole alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-HYDROXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with a hydroxyl group instead of a methoxy group.

    (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

The uniqueness of (4-CHLORO-1-METHYL-1H-PYRAZOL-5-YL)[4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for research and development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.